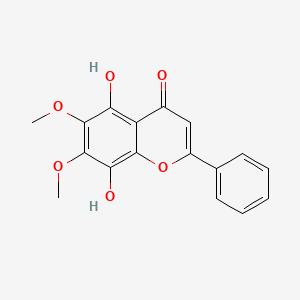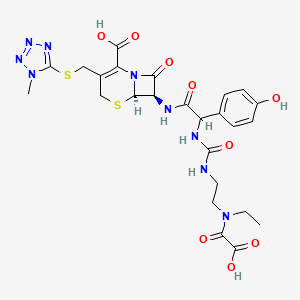
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine
Descripción general
Descripción
“4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine” is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical production . It is also known as "4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid" .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of ligands that have one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, all of which are capable of coordinating to a metal . . This compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine” include a melting point of 126 °C, a predicted boiling point of 420.8±45.0 °C, and a predicted density of 1.262±0.06 g/cm3 . Its pKa is predicted to be 4.11±0.10 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine derivatives have been studied for their influence on corrosion inhibition. For instance, a study focused on the corrosion inhibition of steel in hydrochloric acid solution using pyridine-pyrazole compounds, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, demonstrating significant efficiency in reducing corrosion rates (Bouklah et al., 2005).
Synthesis and Structural Analysis
The synthesis and structural characterization of pyridine-pyrazole derivatives, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, have been explored. This compound was synthesized with a yield of 71% and characterized using X-ray crystallography and NMR spectroscopy (Lan, Zheng, & Wang, 2019).
Polymerization Catalysts
Certain pyridine-pyrazole compounds, like 2-((3,5-dimethyl)-1H-pyrazol-1-ylmethyl)pyridine, have been utilized as catalyst precursors for vinyl-addition polymerization, producing polymers such as polynorbornene with high molecular weights and narrow molecular weight distributions (Benade et al., 2011).
Photoinduced Tautomerization
Studies have shown that pyridine-pyrazole compounds can undergo photoinduced tautomerization, displaying unique photoreactions and dual luminescence. This includes compounds like 2-(1H-pyrazol-5-yl)pyridines and their derivatives, highlighting their potential in photochemical applications (Vetokhina et al., 2012).
Aromaticity Studies
The aromaticity of pyrazoles, including compounds like 4-(4'-N,N-dimethylaminophenyl)-3,5-dimethyl-1,7-diphenyl-bis-pyrazolo[3,4-b;4',3'-e]pyridine, has been investigated. Research on their crystal and molecular structures provided insights into the effects of substitution on aromaticity, crucial for understanding the chemical properties of such heterocycles (Krygowski et al., 1998).
Antioxidant Potential
New heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, including derivatives of 1H-pyrazole and 3,5-dimethyl-1H-pyrazole, have been synthesized and evaluated for their antioxidant potential. DFT and molecular docking studies helped in understanding the relationship between structure and antioxidant activity (Kaddouri et al., 2020).
Metal Complexes and Catalysis
The synthesis of metal complexes using pyrazolyl-pyridine ligands, like 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, has been explored. These complexes have been used in various reactions, including substitution reactions and catalysis, demonstrating their versatility in coordination chemistry and potential in catalytic applications (Omondi et al., 2018).
Propiedades
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-10(8(2)13-12-7)9-3-5-11-6-4-9/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEIBZSJVXVARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634955 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine | |
CAS RN |
734533-08-5 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




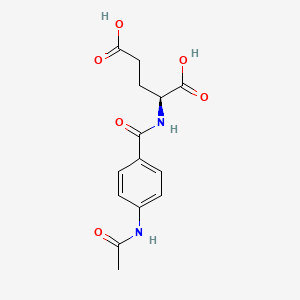

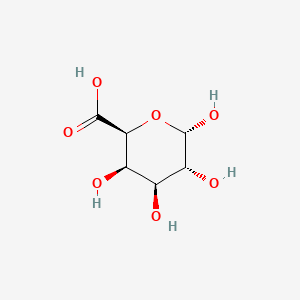
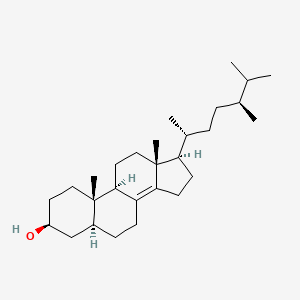
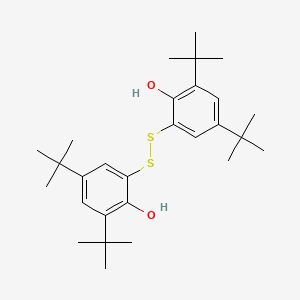
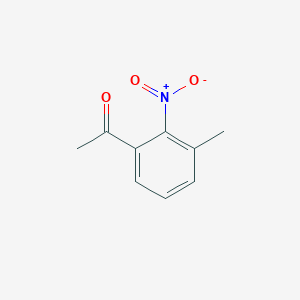


![2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B3339134.png)
![S-[2-[3-[[4-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydodecanethioate](/img/structure/B3339141.png)
